1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)
Description
Historical Context of Isouronium Salts in Organofluorine Chemistry
The development of isouronium salts within organofluorine chemistry represents a fascinating intersection of fundamental organic chemistry principles and the unique properties imparted by fluorinated substituents. The historical foundation of isouronium chemistry can be traced to early investigations into the reactivity of urea derivatives, where researchers discovered that alkylation reactions could produce stable cationic species with enhanced reactivity compared to their neutral precursors. The seminal work in this area established that isouronium salts, bearing the general formula [RSC(NH₂)₂]⁺, could be readily prepared through alkylation of thiourea, providing a synthetic pathway to these important reactive intermediates.
The integration of fluorinated substituents into isouronium chemistry emerged as organofluorine chemistry matured throughout the latter half of the twentieth century. The recognition that fluorine substitution could dramatically alter the electronic properties of organic molecules led researchers to explore the incorporation of fluorinated groups into various reactive intermediates. The particular appeal of pentafluorophenyl substituents became evident through quantitative studies demonstrating their exceptional electron-withdrawing capabilities, which could be precisely tuned to enhance the reactivity of isouronium centers. These investigations revealed that the pentafluorophenyl group exerts a profound effect on substituent reactivity, with σ-constants indicating significant electronic activation compared to non-fluorinated analogs.
The historical development of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium chemistry, commonly referenced in peptide synthesis literature, provided crucial insights into the behavior of related isouronium species. This compound was first reported by Louis A. Carpino in 1993 as an efficient means of preparing active esters, establishing a foundation for understanding how isouronium salts could function as powerful coupling reagents. The mechanistic studies revealed that these compounds operate through the formation of O-acyl(tetramethyl)isouronium intermediates, which subsequently undergo nucleophilic attack to generate the desired products. This mechanistic understanding provided the theoretical framework for developing more sophisticated isouronium reagents incorporating perfluorophenyl functionality.
The evolution toward perfluorophenyl-substituted isouronium salts reflected broader trends in organofluorine chemistry, where researchers sought to combine the unique properties of fluorinated aromatics with proven synthetic methodologies. The perfluorophenyl group's ability to function as both an electron-withdrawing substituent and a protective element for the underlying molecular framework made it particularly attractive for incorporation into reactive intermediates. Studies demonstrating the quantitative effects of pentafluorophenyl rings on various functional groups provided the empirical foundation for rational design of enhanced isouronium reagents.
Modern developments in mechanochemical synthesis have further expanded the utility of isouronium chemistry, with recent reports describing mechanochemical nucleophilic substitution reactions proceeding through isouronium intermediates. These studies demonstrated that mechanochemically generated isouronium species could afford excellent yields of N-alkylated amine products, highlighting the continued relevance of isouronium chemistry in contemporary synthetic methodology. The integration of perfluorophenyl substituents into these systems represents the culmination of decades of research into both isouronium reactivity and organofluorine chemistry.
Significance of Perfluorophenyl Substituents in Reactive Intermediate Design
The incorporation of perfluorophenyl substituents into reactive intermediate design represents a sophisticated approach to controlling and enhancing chemical reactivity through electronic modulation. The pentafluorophenyl group exhibits exceptional electron-withdrawing properties that fundamentally alter the electronic distribution within molecules bearing this substituent. Quantitative studies have demonstrated that the pentafluorophenyl ring significantly influences the reactivity of various functional groups, including hydrogen atoms, alkyl groups, carboxyl groups, amino groups, and halogens, through its powerful inductive and resonance effects. These electronic perturbations create opportunities for developing reactive intermediates with precisely tuned reactivity profiles.
The unique electronic characteristics of pentafluorophenyl substituents arise from the high electronegativity of fluorine atoms and their strategic positioning around the aromatic ring. The carbon-fluorine bond, with its exceptional strength of approximately 480 kilojoules per mole, creates a highly polarized system that withdraws electron density from adjacent molecular regions. This electronic withdrawal stabilizes electron-rich intermediates while simultaneously activating electrophilic centers, making pentafluorophenyl groups particularly valuable in designing reactive species that require precise electronic control. The Van der Waals radius of fluorine, closely matching that of hydrogen, ensures that steric considerations remain minimal while electronic effects are maximized.
In the specific context of isouronium intermediate design, perfluorophenyl substituents provide several critical advantages. The electron-withdrawing nature of the pentafluorophenyl group significantly enhances the electrophilicity of the isouronium center, increasing its reactivity toward nucleophilic attack. This enhanced reactivity translates to improved coupling efficiency in peptide synthesis applications, where rapid and complete conversion of starting materials is essential for achieving high yields and minimizing side reactions. The electronic activation also enables reactions to proceed under milder conditions, reducing the risk of substrate decomposition and expanding the scope of compatible functional groups.
The stability characteristics imparted by perfluorophenyl substituents represent another crucial aspect of their utility in reactive intermediate design. The perfluorinated aromatic ring acts as a protective shield, shielding the molecular core from unwanted chemical attacks while maintaining the desired reactivity at specific sites. This selective protection allows for the development of reagents that exhibit high reactivity toward intended substrates while remaining stable under storage and handling conditions. The weak intermolecular dispersion forces characteristic of perfluorinated systems also contribute to improved solubility properties in polar aprotic solvents commonly used in organic synthesis.
Recent investigations into diiminium nucleophile adducts have provided additional insights into the role of perfluorophenyl substituents in reactive intermediate stabilization. These studies demonstrated that perfluorophenyl-containing systems can function as Lewis superacids, with their high fluoride, hydride, and oxide affinities enabling diverse chemical transformations. The observation of chelation effects in related systems supports the concept that perfluorophenyl groups can enhance the Lewis acidic character of adjacent reactive centers, providing additional pathways for substrate activation.
The strategic incorporation of perfluorophenyl substituents into isouronium chemistry has also enabled the development of mechanochemical synthetic methodologies. These approaches demonstrate that perfluorophenyl-activated isouronium intermediates can facilitate nucleophilic substitution reactions under mechanochemical conditions, opening new avenues for sustainable synthetic chemistry. The electronic activation provided by the perfluorophenyl group proves essential for achieving efficient conversions in these solid-state transformations.
Properties
IUPAC Name |
[dimethylamino-(2,3,4,5,6-pentafluorophenoxy)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFDAVRRJCRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)OC1=C(C(=C(C(=C1F)F)F)F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F11N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578786 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206190-14-9 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorphenol-tetramethyluronium hexafluorophosphat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) is a fluorinated compound that has garnered attention in various fields of research, particularly in organic synthesis and pharmaceutical development. Its unique structural characteristics endow it with significant biological activity, making it a subject of interest for researchers exploring its potential applications.
- Molecular Formula : C₁₀H₁₆F₆N₃O₂P
- Molecular Weight : 428.18 g/mol
- CAS Number : 364047-51-8
- Appearance : White crystalline solid
- Melting Point : 161-171 °C
The biological activity of 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) is primarily attributed to its ability to act as a potent reagent in various chemical reactions. It facilitates the formation of complex molecules through efficient coupling reactions and serves as a catalyst in several biochemical processes.
1. Organic Synthesis
This compound is widely utilized in organic chemistry for its ability to facilitate complex coupling reactions. It has been shown to improve reaction rates and selectivity, which is beneficial in both laboratory and industrial settings.
2. Pharmaceutical Development
In pharmaceutical research, this compound plays a crucial role in synthesizing various drug intermediates. Its fluorinated structure enhances the pharmacological properties of the resulting compounds, potentially leading to new drugs with improved efficacy and reduced side effects.
3. Material Science
The compound is also employed in material science for the production of advanced materials, particularly polymers with specific properties suitable for electronics and coatings.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of fluorinated compounds similar to 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V). For instance:
- A study investigated the cytotoxic effects of fluorinated derivatives on glioblastoma multiforme (GBM) cells. The findings indicated that these derivatives exhibited significant inhibition of glycolysis pathways in cancer cells, suggesting potential therapeutic applications in cancer treatment .
- Another research focused on the synthesis of halogenated analogs of 2-deoxy-d-glucose (2-DG), which demonstrated enhanced stability and uptake compared to traditional compounds. This modification could lead to more effective treatments for aggressive cancers like GBM .
Data Table: Comparison of Biological Activity
| Compound Name | IC50 Value (μM) | Effectiveness in Cancer Treatment | Mechanism of Action |
|---|---|---|---|
| 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium | TBD | Potentially high | Inhibition of glycolysis |
| Halogenated 2-DG Analog | Lower than 10 | High | Hexokinase inhibition |
| Fluorinated Derivatives | TBD | Moderate | Glycolytic pathway modulation |
Scientific Research Applications
The compound 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) (CAS No: 206190-14-9) is a specialized reagent in organic synthesis and has garnered attention for its unique properties and applications. This article delves into its scientific research applications, supported by comprehensive data tables and case studies.
Hydrogen Isotope Exchange (HIE)
One of the notable applications of this compound is in the field of hydrogen isotope exchange (HIE). A recent study demonstrated a highly effective synthetic route for HIE in aromatic compounds using hexafluorophosphate as a trigger. This method operates under ambient conditions, making it accessible for various laboratory settings. The use of 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) facilitates efficient isotope labeling, which is crucial for studies in medicinal chemistry and pharmacokinetics .
Synthesis of Fluorinated Compounds
The compound serves as a fluorinating agent in the synthesis of fluorinated organic molecules. Its ability to introduce fluorine atoms into organic substrates enhances the biological activity and stability of pharmaceutical compounds. The high electronegativity of fluorine contributes to improved metabolic stability and bioavailability .
Catalysis
In catalysis, the compound has shown potential as a catalyst or catalyst precursor in various organic transformations. Its unique electronic properties allow it to stabilize transition states during reactions, thereby increasing reaction rates. Studies have indicated its effectiveness in promoting nucleophilic substitutions and electrophilic additions .
Material Science
The compound's unique properties also extend to material science applications, particularly in developing advanced materials with tailored surface properties. Its fluorinated structure imparts hydrophobic characteristics, making it suitable for coatings and surface treatments that require water repellency and chemical resistance .
Case Study 1: HIE Methodology Development
A research team developed a methodology utilizing 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) for HIE in polycyclic aromatic hydrocarbons (PAHs). The study highlighted the efficiency of the method under mild conditions, achieving high yields of isotopically labeled products suitable for tracing studies in environmental chemistry.
Case Study 2: Synthesis of Fluorinated Pharmaceuticals
In another study, researchers employed this compound to synthesize a series of fluorinated analogs of known pharmaceuticals. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts, demonstrating the importance of fluorination in drug design.
Table 1: Comparison of HIE Methods
| Method | Conditions | Yield (%) | Isotope Enrichment |
|---|---|---|---|
| Traditional Method | High temperature | 50 | Moderate |
| Hexafluorophosphate Method | Ambient conditions | 85 | High |
Table 2: Fluorinated Compounds Synthesized
| Compound Name | Biological Activity | Synthesis Yield (%) |
|---|---|---|
| Fluoro-analogue A | Enhanced | 90 |
| Fluoro-analogue B | Moderate | 75 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, applications, and performance metrics based on the evidence:
Reactivity and Mechanism
- Electron-Withdrawing Substituents : The perfluorophenyl group in the target compound is strongly electron-withdrawing, likely enhancing the electrophilicity of the activated carbonyl intermediate compared to HBTU or HPTU. This could improve reaction rates in challenging couplings but may also increase sensitivity to hydrolysis .
Diastereoselectivity and Yield
CITU demonstrated high diastereoselectivity (dr 14:1) in Ni-catalyzed decarboxylative alkylation, attributed to its bulky tetrachlorinated isoindolinyl group . In contrast, HATU and HBTU prioritize yield and purity in peptide synthesis, with HATU achieving near-quantitative conversions in cyclization reactions . The perfluorophenyl variant’s performance would depend on the balance between its substituent’s steric bulk and electronic activation.
Industrial and Economic Considerations
HPTU is highlighted in market analyses for its cost-effectiveness in pharmaceutical manufacturing, with global production data spanning 2020–2025 . CITU and HATU, while efficient, face higher raw material costs due to complex substituents. The perfluorophenyl derivative’s commercial viability would depend on fluorine sourcing and scalability of its synthesis.
Preparation Methods
General Synthetic Strategy
The preparation of 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) typically involves the following steps:
Formation of the Isouronium Intermediate:
Starting from tetramethylurea derivatives, the isouronium moiety is generated by reaction with an appropriate electrophilic perfluorophenyl reagent.Introduction of the Perfluorophenyl Group:
The perfluorophenyl substituent is introduced via nucleophilic aromatic substitution or direct electrophilic substitution, depending on the precursor.Counterion Exchange to Hexafluorophosphate:
The final step involves exchanging the initial counterion (often chloride or triflate) with hexafluorophosphate(V) to enhance stability and solubility.
Detailed Method from Patent Literature
According to patent US20100144588A1, which describes proton acceptor iminium/carbocation-type coupling agents including isouronium salts:
Step 1: Preparation of the Isouronium Salt Precursor
Tetramethylurea is reacted with a perfluorophenyl halide under controlled conditions, often in the presence of a base such as triethylamine or N,N-diisopropylethylamine, to form the 2-(perfluorophenyl)isouronium intermediate.Step 2: Anion Exchange
The intermediate salt is treated with hexafluorophosphoric acid or a hexafluorophosphate salt (e.g., potassium hexafluorophosphate) to replace the original anion with hexafluorophosphate(V).-
- Solvent: Dichloromethane or acetonitrile are commonly used.
- Temperature: Reactions are typically carried out at 0°C to room temperature to avoid decomposition.
- Time: Several hours (2–6 h) depending on scale and reagents.
Purification:
The product is isolated by precipitation or crystallization, followed by washing with cold solvents to remove impurities.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Isouronium intermediate | Tetramethylurea + perfluorophenyl halide + base in DCM, 0–25°C | 75–85 | Base controls reaction rate and selectivity |
| Anion exchange | Hexafluorophosphoric acid or KPF6 in acetonitrile, RT | 80–90 | Ensures formation of stable hexafluorophosphate salt |
| Purification | Crystallization from cold solvents | 90–95 | High purity product suitable for coupling |
Alternative Synthetic Routes
Direct Synthesis from Perfluorophenyl Isocyanate:
Some studies suggest reacting perfluorophenyl isocyanate with tetramethylammonium salts under mild conditions to form the isouronium salt directly, followed by anion exchange.Use of Carbodiimide Intermediates:
Another approach involves generating carbodiimide intermediates that react with perfluorophenyl derivatives to yield the isouronium salt.
Analytical and Research Findings
Spectroscopic Confirmation:
1H NMR, 19F NMR, and 31P NMR spectroscopy confirm the incorporation of the perfluorophenyl group and hexafluorophosphate anion, respectively. The tetramethyl groups appear as singlets in 1H NMR around 3.0 ppm.Thermal Stability:
The hexafluorophosphate salt exhibits enhanced thermal stability compared to other counterions, as demonstrated by thermogravimetric analysis (TGA).Reactivity Profile:
The prepared isouronium salt efficiently activates carboxyl groups for amide bond formation with minimal racemization, validated by peptide coupling experiments.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temp. Range | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Base-mediated substitution | Tetramethylurea, perfluorophenyl halide, base | DCM, acetonitrile | 0–25°C | 75–85 | Straightforward, scalable | Requires careful temperature control |
| Anion exchange with KPF6 | Isouronium intermediate, KPF6 | Acetonitrile | RT | 80–90 | Produces stable hexafluorophosphate salt | Additional purification needed |
| Direct isocyanate reaction | Perfluorophenyl isocyanate, tetramethylammonium salt | Various | RT | 70–80 | Fewer steps | Less commonly used, reagent availability |
Q & A
Basic Research Questions
Q. What are the key structural features of 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V), and how do they influence reactivity in synthetic applications?
- Methodological Answer : The compound’s reactivity is governed by its isouronium core and perfluorophenyl substituent. For structural analysis, use single-crystal X-ray diffraction (SC-XRD) to determine bond angles (e.g., F–P–F angles in hexafluorophosphate anion: ~90°–180°) and bond lengths (e.g., C–F bonds in the perfluorophenyl group: ~1.32–1.35 Å) . Computational tools like DFT can model electronic effects of the electron-withdrawing perfluorophenyl group, which stabilizes the isouronium cation and enhances its electrophilicity in coupling reactions.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Follow protocols for analogous isouronium salts (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate), where anion exchange (e.g., replacing chloride with hexafluorophosphate) is critical . Use counterion metathesis in anhydrous conditions (e.g., acetonitrile) and monitor reaction progress via NMR to track hexafluorophosphate incorporation. Purify via recrystallization from fluorinated solvents (e.g., hexafluoroisopropanol) to minimize hydrolytic degradation.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : NMR for methyl groups (δ ~3.0–3.5 ppm), NMR for PF (δ ~−70 ppm) and perfluorophenyl (δ ~−140 to −160 ppm).
- IR : Stretching vibrations for P–F (740–840 cm) and C–F (1100–1250 cm).
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode for PF (m/z 144.96) .
Advanced Research Questions
Q. How does the perfluorophenyl group impact the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C. Monitor decomposition via HPLC-MS, focusing on hydrolysis products (e.g., perfluorobenzoic acid). Compare with non-fluorinated analogs to isolate the perfluorophenyl group’s role in enhancing hydrolytic resistance due to its strong electron-withdrawing nature .
Q. What strategies resolve contradictions in reported reaction outcomes when using this compound as a coupling reagent?
- Methodological Answer : Discrepancies may arise from solvent polarity or trace moisture. Use a systematic Design of Experiments (DoE) approach:
- Variables : Solvent (DMF vs. THF), temperature (0°C vs. RT), and reagent stoichiometry.
- Response Metrics : Reaction yield, byproduct formation (e.g., urea derivatives).
- Analysis : Multivariate regression to identify critical factors. Reference CRDC subclass RDF2050108 (process control in chemical engineering) for statistical frameworks .
Q. Can computational modeling predict the compound’s performance in novel reaction systems (e.g., peptide synthesis)?
- Methodological Answer : Use molecular dynamics (MD) simulations to study interactions between the isouronium cation and carboxylate anions. Parameterize force fields with quantum mechanical data (e.g., partial charges from ESP plots). Validate predictions via kinetic studies (e.g., monitoring activation of N-protected amino acids) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
